Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area vs. Halogenated N-(1,3,4-Oxadiazol-2-yl)benzamide Antibacterials
The target compound exhibits a calculated partition coefficient (clogP) of 3.70 and a topological polar surface area (TPSA) of 97.05 Ų [1]. This places it within favorable oral drug-likeness space (Lipinski's Rule of Five compliant: MW 318.34, HBD 4, HBA 6, clogP 3.70) [1]. In contrast, the highly potent halogenated comparator HSGN-220 (which contains a trifluoromethoxy group) is reported to have a substantially higher lipophilicity, consistent with the strong electron-withdrawing and lipophilic nature of –OCF₃ substituents [2]. The moderated lipophilicity of the target compound, driven by the polar nitrile group, may confer advantages in aqueous solubility and reduced plasma protein binding relative to more lipophilic halogenated analogs—factors critical for in vivo pharmacokinetic performance [2].
| Evidence Dimension | Calculated lipophilicity (clogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP = 3.70; TPSA = 97.05 Ų; MW = 318.34; HBD = 4; HBA = 6 |
| Comparator Or Baseline | Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides (e.g., HSGN-220 with –OCF₃): lipophilicity qualitatively higher; similar scaffold but lacking the polar nitrile HBA |
| Quantified Difference | clogP difference not precisely quantifiable without experimental logP/logD data for comparators; qualitative inference based on substituent physicochemical contributions |
| Conditions | Calculated properties from molecular structure (in silico); drug-likeness assessed by Lipinski's Rule of Five criteria |
Why This Matters
The balanced lipophilicity–polarity profile of this compound positions it as a potentially superior starting point for optimizing aqueous solubility and oral bioavailability compared to highly lipophilic halogenated analogs, which may suffer from poor solubility and high metabolic clearance.
- [1] Sildrug/IBB Warsaw. EOS101707 Physicochemical Property Data for 4-Cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891118-46-0). Molecular Formula C₁₈H₁₄N₄O₂. View Source
- [2] Naclerio, G. A.; Onyedibe, K. I.; Karanja, C. W.; Aryal, U. K.; Sintim, H. O. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infect. Dis. 2022, 8 (4), 865–877. View Source
